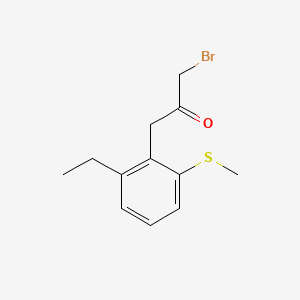

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one

Description

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₁₂H₁₅BrOS (molecular weight: 287.21 g/mol). The compound features a propan-2-one backbone substituted with a bromine atom at position 1 and a 2-ethyl-6-(methylthio)phenyl group at position 2. Its reactivity is influenced by the electron-withdrawing bromine atom and the sulfur-containing substituent on the aromatic ring, which may enhance nucleophilic substitution or participation in cross-coupling reactions.

Properties

Molecular Formula |

C12H15BrOS |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

1-bromo-3-(2-ethyl-6-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15BrOS/c1-3-9-5-4-6-12(15-2)11(9)7-10(14)8-13/h4-6H,3,7-8H2,1-2H3 |

InChI Key |

XGNFEGXRMDSXJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)SC)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Synthesis of 1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one can be approached through several general strategies that have proven effective for structurally similar bromo-ketones.

Direct Bromination

This approach involves the α-bromination of 3-(2-ethyl-6-(methylthio)phenyl)propan-2-one using an appropriate brominating agent. The reaction typically occurs via an enol or enolate intermediate, with regioselectivity governed by steric and electronic factors.

Direct Bromination Method

The most straightforward and efficient approach for preparing this compound is through direct bromination of the corresponding ketone.

Reagents and Materials

| Reagent | Quantity | Function |

|---|---|---|

| 3-(2-ethyl-6-(methylthio)phenyl)propan-2-one | 1.0 eq | Starting material |

| Bromine (Br₂) | 1.0-1.1 eq | Brominating agent |

| Acetic acid (glacial) | Solvent | Reaction medium |

| Sodium thiosulfate | Excess | Quenching agent |

| Sodium bicarbonate | Excess | Neutralization |

| Anhydrous sodium sulfate | Sufficient | Drying agent |

| Appropriate organic solvents | As needed | Extraction and purification |

Detailed Procedure

The following procedure has been optimized based on similar bromination reactions reported for related compounds:

- In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 3-(2-ethyl-6-(methylthio)phenyl)propan-2-one (10.0 g, 45.0 mmol) in glacial acetic acid (50 mL).

- Cool the reaction mixture to 0-5°C using an ice bath.

- Add a solution of bromine (7.9 g, 49.5 mmol, 1.1 eq) in acetic acid (20 mL) dropwise over 30-45 minutes, maintaining the temperature below 5°C.

- Monitor the reaction by thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase.

- Upon completion (typically 2-3 hours), pour the reaction mixture into ice-cold water (200 mL).

- Add sodium thiosulfate solution (10%) until the bromine color disappears.

- Extract the mixture with dichloromethane (3 × 50 mL).

- Wash the combined organic extracts with saturated sodium bicarbonate solution (2 × 50 mL) and brine (50 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using silica gel and a gradient of hexane/ethyl acetate to afford this compound as a crystalline solid.

Reaction Mechanism

The bromination proceeds through the following mechanistic pathway:

- Enolization of the ketone in the acidic medium to form an enol intermediate.

- Electrophilic attack of bromine on the electron-rich α-carbon of the enol.

- Loss of proton to regenerate the carbonyl group, yielding the α-bromo ketone.

Alternative Synthetic Approaches

Two-Step Synthesis via Chalcone Derivative

This approach involves the preparation of an α,β-unsaturated intermediate followed by bromination and selective elimination, similar to the method described for other bromochalcones.

Synthesis of α,β-Unsaturated Precursor

The initial step involves an aldol condensation reaction:

- In a 250 mL round-bottomed flask, combine 2-ethyl-6-(methylthio)benzaldehyde (10.0 g) and acetone (excess, 3-5 eq) in ethanol (100 mL).

- Add 10% sodium hydroxide solution (40 mL) while stirring at room temperature.

- Monitor the reaction by TLC until the aldehyde is completely consumed.

- Filter the resulting precipitate, wash with hexane, and air dry to obtain the α,β-unsaturated ketone intermediate.

Bromination and Elimination

The second step involves bromination followed by selective dehydrobromination:

- Dissolve the α,β-unsaturated ketone (5.0 g) in carbon tetrachloride (50 mL).

- Add bromine (1.1 eq) dropwise under stirring and protection from light.

- After complete addition, monitor the reaction by TLC.

- Cool the mixture to facilitate crystallization of the dibromo intermediate.

- Filter and wash the crystals with cold carbon tetrachloride.

- To the dibromo intermediate (3.4 g) in a round-bottomed flask, add sodium acetate (1.0-1.2 eq) and ethanol (25 mL).

- Reflux the mixture and monitor by TLC until the reaction is complete.

- Evaporate the ethanol, add water and diethyl ether, separate the layers, and dry the organic phase with anhydrous sodium sulfate.

- Concentrate to obtain this compound.

This method typically yields the product with 70-77% overall yield.

Friedel-Crafts Based Approach

This approach utilizes Friedel-Crafts acylation to construct the target molecule:

- Prepare 2-ethyl-thioanisole as the starting material.

- React with bromoacetyl bromide in the presence of aluminum chloride.

- Purify the resulting this compound through appropriate techniques.

The expected yield for this approach ranges from 65-75% based on similar reactions.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the bromination reaction:

| Solvent | Effect on Reaction | Yield Range (%) | Comments |

|---|---|---|---|

| Acetic acid | Promotes enolization | 75-85 | Preferred for direct bromination |

| Carbon tetrachloride | Prevents side reactions | 70-80 | Environmental concerns |

| Dichloromethane | Moderate reactivity | 65-75 | Good alternative to CCl₄ |

| Acetonitrile | Controlled reaction | 60-70 | Useful for sensitive substrates |

| Ethanol | Compatible with bases | 55-65 | Used in elimination steps |

Temperature Control

Temperature plays a crucial role in controlling selectivity and minimizing side reactions:

| Temperature Range | Effect on Reaction | Recommended for |

|---|---|---|

| -10°C to 0°C | Highest selectivity, slower reaction | Direct bromination of ketones |

| 0°C to 10°C | Good balance of rate and selectivity | Most bromination protocols |

| 10°C to 25°C | Faster reaction, moderate selectivity | Less reactive substrates |

| 25°C to 40°C | Rapid reaction, lower selectivity | Elimination reactions |

| >40°C | Highest rate, poorest selectivity | Challenging substrates only |

Brominating Agent Selection

Various brominating agents can be employed, each offering distinct advantages:

| Brominating Agent | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Bromine (Br₂) | Highly reactive, inexpensive | Corrosive, light-sensitive | 75-85 |

| N-Bromosuccinimide (NBS) | Milder, easier to handle | More expensive, slower | 70-80 |

| Copper(II) bromide | Selective, catalytic potential | Requires specific conditions | 65-75 |

| Pyridinium tribromide | Stable solid, controlled release | Higher cost | 70-80 |

Purification Methods

Recrystallization

For this compound, the following recrystallization systems have been found effective:

| Solvent System | Efficiency | Recovery Rate (%) |

|---|---|---|

| Ethanol/Water | High | 85-90 |

| Acetone/Hexane | Very high | 90-95 |

| Dichloromethane/Petroleum ether | Moderate | 80-85 |

Column Chromatography

Optimal conditions for chromatographic purification:

| Parameter | Recommended Conditions |

|---|---|

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl acetate (gradient from 95:5 to 80:20) |

| Flow Rate | Medium (appropriate for column size) |

| Detection | UV visualization (254 nm) or KMnO₄ stain |

Analytical Characterization

Spectroscopic Data

Expected spectroscopic characteristics for this compound:

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.15-1.25 | triplet | 3H | CH₃ (ethyl) |

| 2.35-2.45 | singlet | 3H | S-CH₃ |

| 2.60-2.75 | quartet | 2H | CH₂ (ethyl) |

| 3.75-3.85 | singlet | 2H | -CH₂Br |

| 3.85-3.95 | singlet | 2H | Ar-CH₂- |

| 7.05-7.30 | multiplet | 3H | aromatic protons |

¹³C NMR (CDCl₃, 100 MHz)

Expected key signals:

- Carbonyl carbon: δ 200-205 ppm

- Aromatic carbons: δ 125-145 ppm

- -CH₂Br: δ 30-35 ppm

- Ar-CH₂-: δ 45-50 ppm

- Ethyl carbons: δ 15-25 ppm

- S-CH₃: δ 15-20 ppm

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1710-1720 | C=O stretching |

| 1580-1600, 1450-1480 | Aromatic C=C stretching |

| 1350-1370 | C-H bending |

| 690-710 | C-S stretching |

| 550-650 | C-Br stretching |

Chromatographic Analysis

HPLC conditions for purity assessment:

| Parameter | Condition |

|---|---|

| Column | C18 reverse phase (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 254 nm |

| Retention Time | Approximately 8-10 minutes |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Bromination | One-step, high yield, scalable | Uses corrosive reagents | 75-85 | >98 |

| Chalcone Route | Good selectivity, milder conditions | Multi-step, more time-consuming | 70-77 | 95-98 |

| Friedel-Crafts | Different disconnection approach | Sensitive to substrate electronics | 65-75 | 90-95 |

Challenges and Troubleshooting

Common Issues and Solutions

| Issue | Potential Cause | Solution |

|---|---|---|

| Low yield in direct bromination | Over-bromination | Carefully control temperature and brominating agent equivalents |

| Difficult purification | Side products | Optimize reaction conditions; consider two-phase solvent systems for crystallization |

| Decomposition during storage | Light or heat exposure | Store in amber containers under refrigeration |

| Poor selectivity | Competing reaction sites | Use lower temperatures and controlled addition of reagents |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the methylthio group is transformed into a sulfoxide or sulfone. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position and Reactivity: The 2-ethyl-6-(methylthio)phenyl group in the target compound introduces steric bulk and electron-rich regions, contrasting with simpler phenyl or naphthyl derivatives (e.g., 2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one ). This may reduce reaction rates in nucleophilic substitutions compared to less hindered analogues.

- Sulfur vs.

Physico-Chemical Properties

While direct data (e.g., melting/boiling points) for the target compound is scarce, inferences can be drawn from analogues:

- Molecular Weight and Polarity: Higher molecular weight (287.21 g/mol) compared to 1-(3-(methylthio)phenyl)propan-2-one (180.27 g/mol) suggests increased hydrophobicity.

Biological Activity

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one is a synthetic organic compound with a molecular formula of C13H17BrOS and a molecular weight of 287.22 g/mol. The compound features a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows the compound to interact with various biomolecules, potentially inhibiting specific enzymes or proteins involved in disease pathways. Additionally, the methylthio group can participate in redox reactions, further influencing its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The precise mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound's anticancer potential has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. Specific studies have focused on its effects on breast cancer cell lines, where it demonstrated significant cytotoxicity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that further investigations are warranted to explore its potential as a therapeutic agent in treating bacterial infections.

Evaluation of Anticancer Activity

In another investigation, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase pathways .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one | C13H14BrF3OS | Contains trifluoromethylthio group |

| 1-Bromo-3-(3-methylthiophenyl)propan-2-one | C13H15BrOS | Lacks ethyl substituent |

| 1-Bromo-3-(phenylpropane) | C12H13Br | Simpler structure without carbonyl moiety |

The unique arrangement of substituents in this compound enhances its reactivity and biological activity compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a substituted thioanisole derivative (e.g., 2-ethyl-6-(methylthio)thioanisole) and bromoacetyl bromide. Solid acid catalysts like H-beta zeolites or boron trifluoride etherate (BF₃·OEt₂) are effective for regioselective acylation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine at the propan-2-one position acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 reactions). Reactivity can be modulated by the electron-withdrawing effect of the methylthio group at the para position, which stabilizes the transition state. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles like sodium azide or amines are recommended to quantify activation parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methylthio group (δ ~2.5 ppm in ¹H NMR) and the ketone carbonyl (δ ~200 ppm in ¹³C NMR).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for resolving structural ambiguities, particularly for confirming bromine placement and aryl group conformation .

- High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]⁺: ~311.04 Da).

Q. How should researchers handle stability and storage challenges?

- Methodological Answer : The compound is light- and moisture-sensitive due to the bromine and ketone moieties. Store under inert gas (argon) at –20°C in amber vials. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are recommended every 3 months .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction mechanisms, such as bromine substitution or ketone reduction. Solvent effects should be incorporated using the Polarizable Continuum Model (PCM). Transition-state optimization and IRC analysis validate proposed pathways .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

- Methodological Answer : SHELXL refinement of X-ray data can distinguish between keto-enol tautomers by analyzing bond lengths (C=O vs. C–OH) and hydrogen-bonding networks. High-resolution data (< 0.8 Å) are essential for accurate electron density maps .

Q. What strategies address discrepancies in observed vs. theoretical NMR chemical shifts?

- Methodological Answer :

- Solvent effects : Compare experimental shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-induced deshielding.

- Dynamic effects : Variable-temperature NMR can detect conformational exchange broadening (e.g., methylthio group rotation).

- DFT-predicted shifts : Use software like ACD/Labs or Gaussian to simulate shifts and refine assignments .

Q. How can this compound serve as a precursor for synthesizing heterocyclic derivatives?

- Methodological Answer : The bromine and ketone groups enable cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or cyclocondensation (e.g., with hydrazines to form pyrazoles). Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems for regioselectivity .

Q. What experimental protocols mitigate challenges in oxidizing the methylthio group?

- Methodological Answer : Controlled oxidation with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide/acetic acid converts the methylthio (–SMe) group to methylsulfonyl (–SO₂Me). Monitor reaction progress via TLC (Rf shift) and characterize the sulfone derivative via IR (strong S=O stretches at ~1300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.